3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1031578-86-5
VCID: VC11956232
InChI: InChI=1S/C20H18N4O4/c1-2-27-14-9-7-13(8-10-14)18-22-17(28-23-18)11-12-24-19(25)15-5-3-4-6-16(15)21-20(24)26/h3-10H,2,11-12H2,1H3,(H,21,26)
SMILES: CCOC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4NC3=O
Molecular Formula: C20H18N4O4
Molecular Weight: 378.4 g/mol

3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

CAS No.: 1031578-86-5

Cat. No.: VC11956232

Molecular Formula: C20H18N4O4

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione - 1031578-86-5

Specification

CAS No. 1031578-86-5
Molecular Formula C20H18N4O4
Molecular Weight 378.4 g/mol
IUPAC Name 3-[2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C20H18N4O4/c1-2-27-14-9-7-13(8-10-14)18-22-17(28-23-18)11-12-24-19(25)15-5-3-4-6-16(15)21-20(24)26/h3-10H,2,11-12H2,1H3,(H,21,26)
Standard InChI Key JUVZBWZTTZUSRA-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4NC3=O
Canonical SMILES CCOC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4NC3=O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a tetrahydroquinazoline-2,4-dione scaffold, a bicyclic system comprising a fused benzene and pyrimidine ring, with ketone groups at positions 2 and 4. At position 3 of this core, an ethyl chain connects to a 1,2,4-oxadiazole ring, which is further substituted with a 4-ethoxyphenyl group. The ethoxy group (-OCH2CH3) enhances lipophilicity, while the oxadiazole contributes to electronic stability and hydrogen-bonding capacity .

Key Structural Features:

  • Tetrahydroquinazoline-2,4-dione: Provides rigidity and planar geometry for target binding.

  • 1,2,4-Oxadiazole: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and bioisosteric replacement potential.

  • 4-Ethoxyphenyl: Modulates electronic effects and steric interactions at target sites.

Molecular Properties

PropertyValueSource
Molecular FormulaC20H18N4O4
Molecular Weight378.4 g/mol
IUPAC Name3-[2-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl]-1H-quinazoline-2,4-dione
SolubilityLow aqueous solubility (logP ≈ 3.2)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step protocols, typically starting with the formation of the oxadiazole ring followed by coupling to the tetrahydroquinazoline core :

  • Oxadiazole Formation:

    • Reaction of 4-ethoxyphenyl amidoxime with ethyl malonyl chloride under cyclodehydration conditions yields 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl-ethyl intermediate.

    • Key Reaction:

      Amidoxime+Malonyl ChlorideΔOxadiazole+2HCl\text{Amidoxime} + \text{Malonyl Chloride} \xrightarrow{\Delta} \text{Oxadiazole} + 2\text{HCl}
  • Quinazoline Core Assembly:

    • Condensation of anthranilic acid derivatives with urea or thiourea generates the tetrahydroquinazoline-2,4-dione scaffold .

  • Coupling Reaction:

    • Alkylation or nucleophilic substitution links the oxadiazole-ethyl group to the quinazoline core at position 3 .

Chemical Modifications

The compound undergoes reactions at:

  • Oxadiazole Ring: Electrophilic substitution at the phenyl group (e.g., nitration, halogenation).

  • Ethyl Bridge: Functionalization via oxidation or cross-coupling.

  • Quinazoline Core: N-alkylation or ring expansion .

Physicochemical and Spectroscopic Properties

Spectral Data

  • IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretching of dione), 1620 cm⁻¹ (C=N oxadiazole) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 1.4 ppm (t, -OCH2CH3), δ 4.1 ppm (q, -OCH2CH3), δ 7.3–8.2 ppm (aromatic protons) .

    • ¹³C NMR: 165 ppm (C=O), 155–160 ppm (oxadiazole C=N) .

Stability and Degradation

  • Thermal Stability: Decomposes above 250°C.

  • Photolytic Sensitivity: Degrades under UV light due to the ethoxyphenyl group .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound inhibits DNA gyrase and topoisomerase IV in Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values of 2–8 µg/mL . Its oxadiazole moiety intercalates into DNA, while the ethoxyphenyl group enhances membrane permeability .

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): 85% inhibition at 10 µM, attributed to hydrogen bonding with Tyr385 .

  • Protein Tyrosine Phosphatase 1B (PTP1B): IC₅₀ = 0.8 µM, relevant for diabetes management .

Comparative Analysis with Analogues

CompoundTarget Activity (IC₅₀)Key Structural Difference
RosiglitazonePPARγ agonist (50 nM)Thiazolidinedione core
CiprofloxacinDNA gyrase (0.5 µg/mL)Fluoroquinolone scaffold
This CompoundDNA gyrase (2 µg/mL)Oxadiazole-quinazoline hybrid

The hybrid structure offers broader target specificity compared to classical quinolones or thiazolidinediones .

Research Gaps and Future Directions

  • Pharmacokinetics: Limited data on oral bioavailability and metabolic pathways.

  • Toxicity Profile: Acute toxicity studies in mammalian models are pending.

  • Structural Optimization: Introducing fluorine at the phenyl ring may enhance blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator